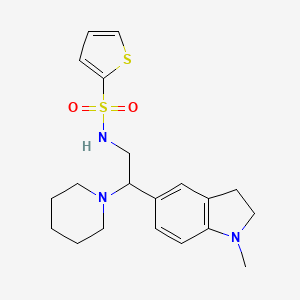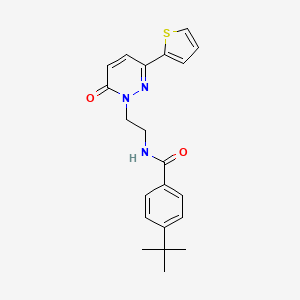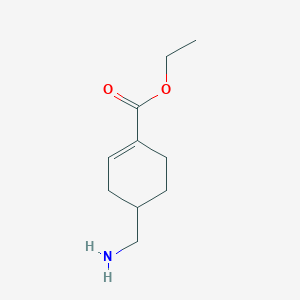
2-(1-Cyanocyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Cyanocyclopropyl)acetic acid” is a cyclopropane-alkanoic acid. It has a molecular formula of C6H7NO2 and a molecular weight of 125.127 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) . This indicates the presence of a cyanocyclopropyl group attached to an acetic acid moiety.
Scientific Research Applications
Regioselective Reactions and Cycloadditions
Research demonstrates the utility of cyclopropyl-containing compounds in regioselective reactions, leading to the formation of complex structures. For instance, the ring opening of alkylidenecyclopropanone acetal under acidic conditions produces 1-alkylidene-2-oxyallyl cations, which react with furan to yield various cycloadducts and electrophilic substitution products. The distribution of these products can be controlled by the oxy substituents of the cation and the solvent used, showcasing the versatility of cyclopropyl compounds in synthesizing complex cyclic structures (Fujita et al., 2006).
Synthesis of Furanones and Pyran-2-ones
Cyclopropylideneacetic acids and esters, under specific conditions, facilitate the synthesis of furanones and pyran-2-ones. The presence of CuX(2) (where X is a halide) in aqueous acetonitrile enables the formation of 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones, highlighting the compound's role in generating diverse organic structures with potential pharmacological applications (Huang & Zhou, 2002).
Development of New Drug Delivery Systems
In the realm of drug delivery, novel acid-sensitive polymers have been developed for enhancing the delivery of therapeutics to macrophages. Poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK) is one such polymer designed to hydrolyze in the acidic environment of the phagosome, improving the intracellular delivery of phagocytosed drugs. This highlights the application of cyclopropyl derivatives in creating more efficient drug delivery mechanisms, potentially improving therapeutic outcomes (Lee et al., 2007).
Enhancement of Plant Biomass and Stress Tolerance
The application of 1-Aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of cyclopropyl derivatives in agriculture. These bacteria enhance the biochemical parameters and cell wall properties of Panicum maximum under salt and drought stress, suggesting a novel approach to improving crop resilience and bioethanol production efficiency through microbial intervention (Tiwari et al., 2018).
Mechanism of Action
Safety and Hazards
“2-(1-Cyanocyclopropyl)acetic acid” is considered hazardous. The safety information includes pictograms of a skull and crossbones, and the signal word is “Danger”. Hazard statements include H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P280, P301+P310, and P311, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if swallowed .
properties
IUPAC Name |
2-(1-cyanocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDYYIGNWYVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803588-23-9 |
Source


|
| Record name | 2-(1-cyanocyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)



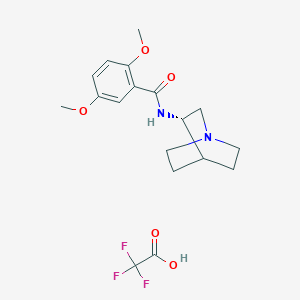
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)
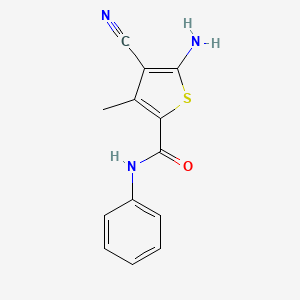
![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)
